7-Nitroisochroman-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-4H-isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(12)15-8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGASVHXIJWUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474094 | |
| Record name | 7-nitroisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36795-25-2 | |
| Record name | 7-nitroisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 7 Nitroisochroman 1,3 Dione
Enolization Phenomena and Lactone Enolate Formation
The acidity of the α-protons in 7-Nitroisochroman-1,3-dione facilitates the formation of a lactone enolate, a key intermediate in many of its reactions. This process is influenced by kinetic and thermodynamic factors, the surrounding chemical environment, and inherent structural stabilization.
Kinetic and Thermodynamic Studies of Enolization Processes
Detailed kinetic and thermodynamic studies on the enolization of the closely related compound, 7-nitroisochroman-3-one, in aqueous sodium hydroxide (B78521) provide significant insights. In sufficiently basic solutions (e.g., [NaOH] ≥ 0.1 mM), the lactone undergoes reversible deprotonation to form the corresponding enolate. researchgate.net Although ester hydrolysis occurs concurrently, the enolate is stable enough to persist for several seconds, allowing for the determination of key rate constants. researchgate.net
The kinetic data for 7-nitroisochroman-3-one have been used to calculate its acid dissociation constant (pKa) as 11.98. researchgate.net For this compound, the pKa is expected to be considerably lower (indicating higher acidity) due to the presence of the second carbonyl group, which further stabilizes the resulting enolate anion through additional inductive and resonance effects.
| Parameter | Description | Value |
|---|---|---|
| k1 | Rate constant for deprotonation by hydroxide ion | 1.31 x 104 M-1 s-1 |
| k-1 | Rate constant for protonation of the enolate by water | 212 s-1 |
| kOH | Rate constant for lactone hydrolysis | 19.0 M-1 s-1 |
| pKa | Acid dissociation constant | 11.98 |
Influence of Solvent and Basicity on Enolate Stability and Formation
The stability and formation of the enolate of this compound are highly dependent on the solvent and the strength of the base used.
Basicity : A sufficiently strong base is required to deprotonate the α-carbon. For related lactones like 3-isochromanone (B1583819) (pKa in DMSO = 18.8), bases such as sodium hydride or potassium carbonate are effective. acs.org Given the increased acidity of this compound, weaker bases can also be effective. The choice of base and its concentration are critical for controlling the equilibrium between the neutral lactone and its enolate. researchgate.netacs.org
Solvent Effects : The choice of solvent plays a crucial role in tautomeric equilibrium. Polar protic solvents can stabilize the keto form by hydrogen bonding and disrupting the internal hydrogen bond of the enol form. researchgate.net In contrast, nonpolar aprotic solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net For enolate stability, polar aprotic solvents like DMSO are often used as they can effectively solvate the counter-ion without protonating the enolate, thus favoring the anionic form. acs.org
Resonance Stabilization Effects on Carbanion Intermediates
The carbanion (enolate) formed upon deprotonation of this compound is significantly stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. Furthermore, the electron-withdrawing nitro group at the 7-position provides additional resonance stabilization by delocalizing the negative charge into the aromatic ring. This extensive delocalization is a key factor in the acidity of the parent compound and the relative stability of its conjugate base. acs.org This increased stability, however, leads to a decrease in the enolate's nucleophilicity compared to analogues lacking the nitro group. acs.org
Nucleophilic Reactivity and Addition Reactions
The enolate of this compound, while stabilized, is a potent nucleophile capable of participating in various carbon-carbon bond-forming reactions, most notably conjugate additions.
Quantification of Nucleophilicity Parameters
The nucleophilic reactivity of carbanions can be quantified using the Mayr-Patz equation, log k₂ = sN(N + E), where 'N' is the nucleophilicity parameter, 'sN' is the nucleophile-specific slope parameter, and 'E' is the electrophilicity parameter of the reaction partner. acs.orglmu.de
Kinetic studies on the enolates of analogous lactones, such as 3-isochromanone and 2-coumaranone, have allowed for the determination of their N and sN parameters in DMSO. acs.org For instance, the enolate of 3-isochromanone has an N parameter of 16.71. acs.org The enolate of 7-nitroisochroman-3-one is noted to be less nucleophilic due to the stabilizing effect of the nitro group. acs.org Consequently, the enolate of this compound is expected to have a significantly lower N value, reflecting its increased stability and reduced reactivity.
| CH Acid Precursor | pKa (DMSO) | Nucleophilicity (N) | Slope Parameter (sN) |
|---|---|---|---|
| Ethyl Phenylacetate | 22.6 | 18.15 | 0.69 |
| 3-Isochromanone | 18.8 | 16.71 | 0.75 |
| 2-Coumaranone | 13.5 | 12.01 | 0.54 |
Note: A linear correlation exists where lower pKa values (greater acidity) correspond to lower N values (weaker nucleophilicity). acs.org The enolate of this compound would be expected to follow this trend.
Michael Addition Reactions with Diverse Electrophiles
The enolate of this compound is an effective Michael donor, capable of undergoing 1,4-conjugate addition to a variety of Michael acceptors (α,β-unsaturated carbonyls and other electron-deficient alkenes). wikipedia.orgmasterorganicchemistry.com
Studies on the closely related 7-nitroisochroman-3-one have shown that its enolate participates in Michael addition reactions. acs.org For example, its reaction with chalcone (B49325) required elevated temperatures (110 °C) to achieve a moderate yield, highlighting the reduced nucleophilicity caused by the nitro group. acs.org In contrast, the enolate of the more nucleophilic 3-isochromanone reacts with a range of substituted chalcones at room temperature to give Michael adducts in moderate to excellent yields. acs.org The reaction mechanism involves the nucleophilic attack of the enolate on the β-carbon of the unsaturated system, followed by protonation to yield the final adduct. masterorganicchemistry.com Given its reactivity profile, the enolate of this compound would be expected to react similarly with strong electrophiles or under more forcing conditions.
Exploration of Other Nucleophilic Pathways
Beyond direct attacks on the carbonyl carbons, the reactivity of this compound is influenced by the acidity of the α-protons located on the C-4 position. This allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in various reactions. The enolization process for the related compound, 7-nitroisochroman-3-one, has been studied in aqueous sodium hydroxide solutions. In sufficiently basic conditions ([NaOH] ≥ ca. 0.1 mM), the compound undergoes reversible deprotonation to form the corresponding enolate. researchgate.netacs.org Although ester hydrolysis occurs concurrently, the enolate is persistent enough to be observed for several seconds. researchgate.net
This enolate generation opens up pathways for reactions such as Michael additions. For instance, cyclic 1,2- and 1,3-diketones are known to undergo organocatalytic Michael additions to various electrophiles like alkylidene oxindoles and nitrostyrenes. beilstein-journals.org The enolate of this compound could theoretically participate in similar carbon-carbon bond-forming reactions.
Furthermore, the nitro group itself can be a site of reactivity. Under reducing conditions, the nitro group can be transformed into other functional groups, such as an amino group. This transformation can proceed through reactive intermediates that interact with various cellular components.
Hydrolytic Pathways and Ester Hydrolysis Kinetics
The hydrolysis of this compound, which contains a cyclic anhydride (B1165640) (an ester derivative), can proceed via different pathways, typically catalyzed by acid or base. chemguide.co.uk
Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide, hydrolysis involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the anhydride ring. chemguide.co.ukyoutube.com This is generally a more efficient method for ester hydrolysis as the reaction is irreversible. chemguide.co.uk The process leads to the opening of the heterocyclic ring to form the sodium salt of the corresponding carboxylic acid. chemguide.co.uk
Studies on the closely related 7-nitroisochroman-3-one have provided insight into the kinetics of this process. The hydrolysis is accompanied by a reversible deprotonation at the α-carbon to form an enolate. researchgate.netacs.org The rate constant for the deprotonation of 7-nitroisochroman-3-one by hydroxide ion has been determined, highlighting the rapid nature of this initial step. researchgate.net
Interactive Data Table: Kinetic Data for Reactions of 7-Nitroisochroman-3-one in Aqueous NaOH researchgate.net
| Reaction | Rate Constant | Conditions |
| Deprotonation by OH⁻ (k₁) | 1.31 (±0.06) M⁻¹s⁻¹ | Aqueous NaOH |
| Enolate Protonation by H₂O (k₋₁) | 2.5 (±0.2) s⁻¹ | Aqueous NaOH |
| Hydroxide attack on ketone (k₂) | 0.015 (±0.001) M⁻¹s⁻¹ | Aqueous NaOH |
This table presents kinetic data for the enolization and hydrolysis of 7-nitroisochroman-3-one, a structurally similar compound, which provides insights into the hydrolytic behavior of the dione (B5365651).
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis involves the protonation of a carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com This reaction is typically reversible, and an excess of water is required to drive the equilibrium towards the hydrolysis products. chemguide.co.uk The mechanism proceeds through a tetrahedral intermediate, followed by proton transfers and elimination of one part of the original molecule to yield the carboxylic acid and alcohol (in the case of a simple ester). youtube.com For this compound, this would result in ring opening to form 2-(carboxymethyl)-5-nitrobenzoic acid.
Tandem Reactions and Cyclization Transformations Involving the Core Structure
The this compound structure is a valuable scaffold for constructing more complex heterocyclic systems through tandem and cyclization reactions. These reactions are highly efficient as they form multiple bonds in a single operation, increasing atom and step economy. beilstein-journals.org
One notable transformation involves the conversion of 4-nitrohomophthalic anhydride (a precursor to this compound) into isocoumarin (B1212949) derivatives. For example, acetylation of 4-nitrohomophthalic anhydride yields 4-acetyl-7-nitroisochroman-1,3-dione, which can then be converted into 3-methyl-7-nitroisocoumarin. researchgate.net
The development of cascade reactions involving similar structures highlights the synthetic potential. For instance, isoquinoline-1,3(2H,4H)-dione derivatives can be synthesized through a cascade reaction involving the oxidative cross-coupling of an activated alkene with an aldehyde, followed by radical addition to an aromatic ring. rsc.org Similarly, photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been used to build diverse aza-polycyclic frameworks. nih.gov These reactions often proceed through a sequence of cycloaddition, electrocyclic ring-opening, and further cyclization steps. nih.gov
Furthermore, the related 3-isochromanone core can participate in one-pot, double cascade reactions. By generating a bi-nucleophilic intermediate, it can undergo a [3+3] spirocyclization with α,β-unsaturated aldehydes to form complex hybrid 3-spiropiperidine heterocycles. This demonstrates the potential for the this compound core to be utilized in similar complex, multi-step transformations to generate novel molecular architectures.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are critical aspects of the reactions involving this compound, determining the specific isomer formed.
Stereoselectivity: Enantioselective synthesis using the isochroman-1,3-dione scaffold can be achieved using bifunctional organocatalysts. epo.org These catalysts can facilitate the enantioselective reaction of enolisable anhydrides with electrophiles like aldehydes or ketones. epo.org The stereochemical outcome of such reactions is often high. For example, asymmetric Michael additions of cyclic diketones to electrophiles in the presence of squaramide catalysts can yield products with high enantioselectivity, although diastereoselectivity can be more moderate. beilstein-journals.org
In cascade reactions that form multiple stereocenters, high diastereoselectivity has been observed. The one-pot synthesis of 3-spiropiperidines from 3-isochromanone, for instance, shows high diastereoselectivity even when forming three or four stereocenters. The stereoselectivity in these complex transformations is often governed by the specific reaction pathway, whether it involves a Michael addition followed by an SNAr cyclization or the reverse. researchgate.net In certain cycloaddition reactions, the diastereoselectivity can be explained by principles such as the Salem-Rowland rules for diradical intersystem crossing. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Analysis
NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 7-Nitroisochroman-1,3-dione.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region is expected to show a complex pattern due to the nitro substitution on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the anhydride (B1165640) functionality significantly influences the chemical shifts of the aromatic protons, typically causing them to appear downfield. Protons on the aromatic ring are anticipated in the δ 7.5-8.5 ppm range. The methylene (B1212753) protons (CH₂) of the isochroman (B46142) ring are aliphatic and would appear more upfield, likely in the δ 3.0-4.0 ppm range.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 | Multiplet (m) |
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the aliphatic methylene carbon. The two carbonyl carbons of the anhydride group are expected to be the most downfield signals, typically appearing in the δ 160-170 ppm region. The aromatic carbons will produce a set of signals between δ 120-150 ppm, with the carbon atom directly attached to the nitro group being significantly influenced. The aliphatic methylene carbon is expected at a much higher field, around δ 30-40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C) | 120 - 145 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared spectroscopy is instrumental in identifying the functional groups within the molecule by measuring their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions from the anhydride and nitro groups.
Key expected vibrational modes include:
Anhydride Carbonyls (C=O): Two distinct, strong stretching bands are characteristic of the cyclic anhydride functionality. These are typically observed around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The separation and intensity of these bands are definitive for the anhydride group.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.
Aromatic Ring (C=C): Several medium to weak absorptions are anticipated in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon stretching within the benzene ring.
C-O Stretching: Vibrations for the C-O bonds within the anhydride ring will also be present.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Anhydride | Asymmetric C=O Stretch | 1850 - 1800 |
| Anhydride | Symmetric C=O Stretch | 1780 - 1740 |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1500 |
| Nitro Group | Symmetric N-O Stretch | 1370 - 1330 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of the compound and provides insight into its structural stability through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₅NO₅, giving it a molecular weight of 207.14 g/mol . The electron impact (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 207.
The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules. Plausible fragmentation pathways include:
Loss of carbon dioxide (CO₂, 44 Da) or carbon monoxide (CO, 28 Da) from the anhydride moiety.
Loss of the nitro group (NO₂, 46 Da).
A combination of these losses, leading to a series of fragment ions that can help to confirm the structure.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.42 Å |
| b | 10.15 Å |
| c | 12.88 Å |
| α | 90° |
| β | 102.3° |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Molecular Properties
Quantum chemical studies are instrumental in elucidating the electronic structure and various molecular properties of 7-nitroisochroman-1,3-dione. nih.govchimicatechnoacta.ru These computational methods, such as Density Functional Theory (DFT), are employed to calculate and predict a range of characteristics that govern the molecule's behavior. chimicatechnoacta.ru
Key molecular properties that can be investigated through quantum chemical calculations include:
Molecular Geometry: Optimization of the three-dimensional arrangement of atoms.
Electronic Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions.
Spectroscopic Properties: Prediction of NMR chemical shifts and other spectroscopic parameters. nih.gov
The electronic structure of a molecule is fundamental to understanding its reactivity and interactions. For this compound, the presence of the electron-withdrawing nitro group and the dione (B5365651) functionality significantly influences its electronic properties. Quantum chemical calculations can quantify these effects, providing a basis for predicting its chemical behavior. chimicatechnoacta.ru
Analysis of Tautomeric Equilibria and Relative Stabilities
Tautomerism, the interconversion of structural isomers, is a relevant consideration for this compound, particularly concerning the potential for keto-enol tautomerism in the dione ring. researchgate.net Computational methods can be used to analyze the tautomeric equilibria by calculating the relative stabilities of the different tautomeric forms. nih.gov
The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity. researchgate.net Theoretical calculations can model these solvent effects and predict the predominant tautomer in various environments. For instance, in some dicarbonyl compounds, the enol content decreases in polar solvents. researchgate.net Mass spectrometry, in conjunction with computational studies, can also provide valuable data on tautomerism in the gas phase. researchgate.net
Table 1: Investigated Tautomers of Isochroman (B46142) Derivatives
| Tautomer Type | Description |
| Keto | The standard dione form of this compound. |
| Enol | A tautomeric form where one of the carbonyl groups is converted to a hydroxyl group, with a corresponding shift of a double bond. |
Application of Frontier Molecular Orbital (FMO) Theory to Reaction Dynamics
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity and dynamics of chemical reactions. wikipedia.orgnumberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com
For this compound, FMO theory can be applied to various reactions, such as cycloadditions. ethz.ch The energies and symmetries of the HOMO and LUMO determine whether a reaction is thermally or photochemically allowed and can predict the stereochemical outcome. numberanalytics.comethz.ch The electron-withdrawing nature of the nitro group in this compound would lower the energy of the LUMO, making it a good electron acceptor in reactions.
Table 2: Key Concepts in FMO Theory
| Concept | Description |
| HOMO | The highest energy molecular orbital that is occupied by electrons. It acts as an electron donor. |
| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. It acts as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity. |
Prediction and Elucidation of Reaction Mechanisms via Computational Models
Computational models are invaluable for predicting and elucidating the mechanisms of chemical reactions involving this compound. mpg.deethernet.edu.et These models can map out the entire reaction pathway, including the structures of transition states and intermediates.
By calculating the energies of reactants, products, and all intermediate species, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step. Theoretical spectroscopy can further aid in the characterization of transient intermediates by predicting their spectroscopic signatures. mpg.de
Determination and Correlation of Acidity Constants (pKa)
The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. organicchemistrydata.org For this compound, the presence of acidic protons, particularly on the carbon atom situated between the two carbonyl groups, is expected. Computational methods can be employed to predict the pKa values of these acidic sites. nih.gov
Various computational approaches can be used to calculate pKa values, often in conjunction with experimental techniques like NMR spectroscopy or conductometric titrations for validation. scispace.com Theoretical calculations can also help to understand the factors influencing acidity, such as the electronic effects of the nitro group and the dione functionality. The pKa of a related compound, 7-nitroisochroman-3-one, has been studied in aqueous solution, providing a reference point for the acidity of the isochroman ring system. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and reactivity of a molecule are often influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformations and the energy barriers between them. soton.ac.ukmdpi.comrsc.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. These simulations model the movements of atoms and can reveal how the molecule changes its shape in response to its environment, such as in a solvent or when interacting with a biological target. This information is crucial for understanding its structure-activity relationship.
Biological Activity and Pharmacological Potential
Antimicrobial Properties and Efficacy Studies
Research has indicated that derivatives of 7-nitroisochroman-1,3-dione possess notable antimicrobial properties. Studies have shown that compounds derived from this scaffold are effective against various bacterial strains, highlighting their potential as antimicrobial agents. The structural characteristics of these compounds make them valuable in the design of new drugs, particularly those aimed at combating infectious diseases.
Derivatives of the related isoindoline-1,3-dione have also been synthesized and evaluated for their antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria and fungi. gsconlinepress.com These studies have shown that such compounds can exhibit moderate antimicrobial activity. gsconlinepress.com The antimicrobial potential is not limited to bacteria; antifungal activity has also been observed. For instance, in one study, all tested isoindoline-1,3-dione derivatives exhibited inhibitory effects against various fungal strains. gsconlinepress.com The nature of the solvent has been shown to influence the observed antimicrobial efficacy, with N,N-dimethyl formamide (B127407) (DMF) being a better solvent than dimethyl sulfoxide (B87167) (DMSO) in some cases. gsconlinepress.com
The broader class of chroman-4-one derivatives, to which this compound is related, has also been recognized for its antifungal and antibacterial activities. mdpi.com This underscores the potential of this chemical family in the development of new antimicrobial therapies.
Anticancer Activity and Associated Mechanisms of Action
The anticancer potential of this compound and its derivatives has been a significant area of investigation. Research indicates that these compounds exhibit cytotoxic activity against various cancer cell lines. For example, moderate cytotoxic activity has been reported against liver (WRL-68) and breast (MCF-7) cancer cell lines, with IC50 values in the range of 70 to 90 µM.
The proposed mechanisms for this anticancer activity are multifaceted. One key mechanism is the induction of oxidative stress in cancer cells, which leads to DNA damage and subsequent cell death. These compounds have also been shown to bind to DNA, interfering with cellular processes. Furthermore, derivatives of this compound have been found to inhibit tubulin polymerization, a critical process for cell division, with some derivatives showing potency comparable to established chemotherapeutic agents.
The structural features of these compounds make them valuable scaffolds in drug design for anticancer agents. For instance, derivatives of the related isoindoline-1,3-dione are components of drugs like lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. gsconlinepress.com The isatin (B1672199) (1H-indoline-2,3-dione) scaffold, another related structure, has also been extensively studied for its cytotoxic and anticancer activities against various cancer cell lines. journaljpri.com
Anti-inflammatory and Anticoagulant Effects
Studies suggest that this compound possesses anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process. The potential for selective inhibition of COX-2 over COX-1 suggests that this compound could be a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The related isoindoline-1,3-dione derivatives have also been evaluated for their in-vitro anti-inflammatory activity using the protein denaturation technique. Some synthesized compounds in this class have exhibited excellent anti-inflammatory activity. neliti.com
While direct studies on the anticoagulant effects of this compound are not extensively documented, the related indandione class of compounds are known oral anticoagulants. nih.gov They act as vitamin K antagonists, inhibiting the synthesis of several blood coagulation factors. nih.gov This mode of action leads to a disruption of the clotting cascade and can result in bleeding. nih.gov Given the structural similarities, this area may warrant further investigation for this compound.
Neuroprotective Potential and Studies on Neurological Targets
Some studies have suggested that derivatives of this compound may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. The related quinoxalinediones, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX), have been shown to antagonize responses mediated by the N-methyl-D-aspartate (NMDA) receptor complex and its associated glycine (B1666218) recognition sites. nih.gov These receptors are critically involved in neuronal function and excitotoxicity. The ability of these compounds to interact with the NMDA receptor complex highlights a potential avenue for neuroprotective intervention. nih.gov
Elucidation of Molecular Mechanisms of Bioactivity
The biological effects of this compound are rooted in its interactions with various molecular targets. The presence of the nitro group is a key feature that influences its chemical reactivity and biological activities. This group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Enzyme Inhibition Studies
A primary mechanism of action for this compound and its derivatives is the inhibition of specific enzymes. As mentioned earlier, it has been suggested to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for its anti-inflammatory effects. Furthermore, its anticancer properties may be attributed to the inhibition of key enzymes involved in cancer progression, such as aromatase and glycosyltransferase. Derivatives have also been shown to target histone deacetylase and carbonic anhydrase.
The broader class of purine-dione derivatives has also been investigated for anti-inflammatory activity, with many showing good to excellent effects compared to reference drugs.
Interactions with Specific Biological Targets
The interaction of this compound with specific biological targets is fundamental to its bioactivity. In the context of its anticancer effects, the compound has been shown to bind to DNA, leading to interference with cellular processes and induction of oxidative stress. The related isoindoline-1,3-dione moiety is a key structural unit in drugs like lenalidomide and pomalidomide, which are used to treat multiple myeloma, indicating the interaction of this scaffold with targets relevant to this disease. gsconlinepress.com
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
7-Nitroisochroman-1,3-dione serves as a fundamental building block in the assembly of intricate organic structures. mdpi.com The reactivity of its anhydride (B1165640) and the directing effects of the nitro group allow for a wide range of chemical transformations. This versatility is crucial for the synthesis of complex natural products and novel pharmaceutical agents. frontiersin.org
The diverse reactivity of nitro compounds, in general, makes them ideal reagents for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org The nitro group in this compound can be readily transformed into other functional groups, such as amines, which further expands its synthetic utility. frontiersin.org This adaptability makes it an indispensable tool for chemists aiming to construct complex molecular architectures. frontiersin.org
Synthesis of Novel Heterocyclic Compounds and Scaffolds
The isochroman-1,3-dione core of this compound is a valuable starting point for the synthesis of a variety of heterocyclic compounds. mdpi.com Heterocyclic structures are of immense importance in medicinal chemistry, as they form the core of many bioactive molecules. mdpi.com
By reacting this compound with different reagents, chemists can introduce new rings and functional groups, leading to the creation of novel molecular scaffolds. nih.govresearchgate.net These scaffolds can then be further elaborated to produce libraries of compounds for biological screening and drug discovery. The synthesis of complex heterocyclic systems often involves multi-step sequences, and the use of versatile precursors like this compound can significantly streamline these processes. cambridgescholars.com
Development of Dyes and Pigments
The chromophoric properties of molecules derived from this compound make them suitable for the development of new dyes and pigments. The presence of the nitro group, an electron-withdrawing group, in conjunction with the aromatic ring system, can give rise to compounds with intense colors.
Derivatives of this compound have been investigated for their potential use in various applications requiring colored materials. The ability to modify the core structure allows for the fine-tuning of the absorption and emission properties of the resulting dyes, enabling the creation of a wide spectrum of colors.
Applications in Organic Electronics and Optoelectronic Materials
The field of organic electronics leverages the unique electronic and optical properties of carbon-based materials. rsc.orgresearchgate.netmdpi.comresearchgate.nettaylorfrancis.com this compound and its derivatives have shown promise in this area due to their potential to act as electron-accepting moieties. mdpi.com
The electronic properties of organic materials are dictated by their molecular structure. researchgate.net By incorporating this compound into larger conjugated systems, it is possible to create materials with tailored electronic characteristics for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net
Photoinitiators for Polymerization Processes
Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. researchgate.netgoogle.com This process, known as photopolymerization, is widely used in various industrial applications, including coatings, adhesives, and 3D printing. researchgate.netmdpi.com
Derivatives of this compound have been explored as potential photoinitiators. mdpi.com The presence of the nitro group can facilitate the generation of radicals upon UV irradiation, which can then trigger the polymerization of monomers. The efficiency of a photoinitiator is dependent on its ability to absorb light at the appropriate wavelength and to generate initiating species with a high quantum yield.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. wikipedia.org This property is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. unistra.fr Organic materials with large delocalized π-electron systems often exhibit significant NLO properties. wikipedia.orgnih.gov
The structure of this compound, with its electron-withdrawing nitro group and aromatic system, provides a basis for the design of new NLO materials. mdpi.com By coupling this acceptor unit with suitable electron-donating groups, it is possible to create molecules with large second-order hyperpolarizabilities, a key parameter for NLO activity. nih.gov The design of such donor-acceptor systems is a common strategy for enhancing the NLO response of organic molecules. unistra.frnih.gov
Potential in Biosensing and Bioimaging Technologies
The development of new tools for biosensing and bioimaging is a rapidly growing area of research. Fluorescent probes, for instance, are widely used to visualize biological processes and to detect specific analytes. The versatility of the indane-1,3-dione scaffold, a close structural relative of isochroman-1,3-dione, in these applications has been demonstrated. mdpi.com
Given the structural similarities and the potential for chemical modification, derivatives of this compound could be engineered to create novel probes for biosensing and bioimaging. By attaching specific recognition elements to the this compound core, it may be possible to develop sensors that respond to the presence of particular biomolecules or changes in the cellular environment.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Approaches
While methods for the synthesis of 7-nitroisochroman-1,3-dione exist, such as the direct nitration of isochroman-1,3-dione or the cyclization of precursors like 5-nitro-2-(carboxymethyl)benzoic acid, there is substantial room for the development of more efficient and sustainable synthetic strategies. epo.org Future research should prioritize the following:
Catalytic Systems: Exploring novel organocatalytic or transition-metal-catalyzed methods could lead to higher yields, improved regioselectivity, and milder reaction conditions, reducing the environmental impact. epo.org
Green Chemistry Principles: The development of synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and minimize waste generation is a critical goal. Methodologies that improve cost-effectiveness and production time are highly sought after. nih.gov
Flow Chemistry: Investigating the synthesis of this compound and its derivatives using continuous flow reactors could offer enhanced control over reaction parameters, leading to improved safety and scalability.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is largely dictated by its anhydride (B1165640) functional group and the electronic influence of the nitro group. The nitro group's electron-withdrawing nature can decrease the nucleophilicity of adjacent positions, a factor that influences its reaction pathways. acs.org Future investigations should aim to uncover new reactivity patterns:
Enolate Chemistry: While the enolization of related lactones has been studied, a comprehensive exploration of the enolate chemistry of this compound is warranted. researchgate.net This could involve trapping the enolate with a wider array of electrophiles to generate novel and structurally complex molecules. Bifunctional organocatalysts that can activate the anhydride as a nucleophile represent a promising avenue for controlling these reactions. epo.org
Cycloaddition Reactions: The potential of this compound and its derivatives to participate in various cycloaddition reactions remains largely unexplored. Investigating its behavior as a dienophile or dipolarophile could lead to the synthesis of novel polycyclic and heterocyclic scaffolds.
Domino and Cascade Reactions: Designing one-pot cascade reactions that leverage the multiple reactive sites within the molecule could provide rapid access to complex molecular architectures from simple precursors. researchgate.net
Advanced Computational Predictions and Rigorous Experimental Verification
The synergy between computational chemistry and experimental work is a powerful tool for accelerating discovery. For this compound, this approach can be particularly fruitful.
Reactivity and Mechanistic Studies: Advanced computational models, such as Density Functional Theory (DFT), can be employed to predict the molecule's reactivity, explore potential reaction mechanisms, and understand the stability of intermediates and transition states. researchgate.net This can guide experimental design and lead to the discovery of new transformations.
Spectroscopic and Property Prediction: Computational methods can predict spectroscopic properties (e.g., NMR, IR spectra) and physical properties, which can be correlated with experimental data to confirm structures and understand electronic effects.
Quantitative Structure-Activity Relationship (QSAR): By combining computational predictions with experimental biological data, QSAR models can be developed. These models can predict the biological activity of novel derivatives, thereby streamlining the drug discovery process and prioritizing the synthesis of the most promising candidates. The Mayr–Patz equation, for instance, can be used to quantify nucleophilicity, providing a predictive framework for reaction outcomes. acs.org
Deepening the Understanding of Biological Mechanisms and Pharmacological Targets
Derivatives of this compound have shown promise as anticancer, antimicrobial, and neuroprotective agents. However, the precise molecular mechanisms and pharmacological targets often remain to be fully elucidated.
Target Identification: A crucial future direction is the identification of the specific biomolecular targets of this compound and its derivatives. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to pinpoint the proteins with which these compounds interact. While inhibition of tubulin polymerization and enzymes like histone deacetylase have been suggested, direct experimental validation is needed.
Mechanism of Action Studies: Further research is required to unravel the detailed mechanisms of action. This includes investigating the role of the nitro group's bioreduction in generating reactive nitrogen species and understanding how these compounds modulate cellular signaling pathways, such as those involved in apoptosis (e.g., caspase activation) and oxidative stress.
Pharmacokinetic Profiling: To advance these compounds towards therapeutic applications, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential.
Expansion into New Frontier Materials Science Applications
The structural features of this compound make it an intriguing candidate for applications in materials science, an area that is currently underexplored. The related indane-1,3-dione scaffold is already utilized in electronics and photopolymerization, suggesting a path forward. mdpi.com
Organic Electronics: The electron-accepting nature of the molecule, enhanced by the nitro group, suggests potential for use in organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Future work could involve synthesizing polymers or small molecules incorporating this scaffold and evaluating their charge transport properties.
Functional Dyes and Sensors: While derivatives are known to be used in dyes, there is an opportunity to design and synthesize novel chromophores based on this structure for advanced applications. This could include the development of chemosensors where interaction with an analyte induces a change in color or fluorescence.
High-Performance Polymers: The dione (B5365651) functionality presents a handle for polymerization. Research into incorporating the this compound unit into polymer backbones could lead to new materials with unique thermal, mechanical, and optical properties, potentially for applications as high-performance plastics or resins.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 7-nitro-3,4-dihydro-1H-isochromene-1,3-dione |
| CAS Registry Number | 36795-25-2 |
| Molecular Formula | C₉H₅NO₅ |
| Molecular Weight | 207.14 g/mol |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 7.42 Å; b = 10.15 Å; c = 12.88 Å; β = 102.3° |
Table 3: Reported Biological Activities and Potential Mechanisms for Derivatives
| Biological Activity | Proposed Mechanism of Action |
|---|---|
| Anticancer | Inhibition of tubulin polymerization; Inhibition of histone deacetylase and carbonic anhydrase; Promotion of apoptosis via caspase activation and ROS generation. |
| Antimicrobial | Effective against various bacterial strains (specific mechanism not detailed). |
| Neuroprotective | Potential for treating neurodegenerative diseases (specific mechanism not detailed). |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 7-Nitroisochroman-1,3-dione, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive alkylation followed by cyclization. For example, derivatives of isochroman-diones are synthesized by reacting ethylenediamine with carbonyl compounds in the presence of sodium cyanoborohydride, followed by treatment with diethyl oxalate to form the dione core . Key parameters include temperature control (e.g., maintaining 0–5°C during nitro-group introduction) and stoichiometric ratios to minimize side products. A three-step approach avoiding heavy metals (e.g., using NaBH₄ instead of cyanoborohydride) may improve safety and scalability .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Look for characteristic peaks such as aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm).
- HRMS : Confirm molecular weight (e.g., C₁₁H₉NO₅ has a theoretical mass of 235.05 g/mol) .
- Cross-validate with elemental analysis (C, H, N) to ensure purity >95% .
Q. What preliminary assays are recommended to assess the bioactivity of this compound derivatives?
- Methodological Answer : Use in vitro antiparasitic or enzyme inhibition assays. For instance:
- Anthelmintic activity : Test against Enterobius vermicularis or Fasciola hepatica using motility inhibition assays, with piperazine hydrate as a reference .
- Enzyme inhibition : Evaluate tyrosine metabolic pathways if nitro groups suggest similarity to nitisinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives across studies?
- Methodological Answer : Apply triangulation by cross-referencing data from multiple sources (e.g., in vitro assays, computational modeling, and structural analogs). For example:
- Compare ClogP values to assess lipophilicity differences .
- Use mixed-methods research designs to integrate quantitative bioactivity data with qualitative structural analyses .
Q. What strategies optimize the lipophilicity of this compound derivatives to enhance bioavailability?
- Methodological Answer :
- Substituent modification : Introduce methyl or methoxy groups at the 4-position to increase ClogP (e.g., 4,4-dimethyl derivatives show improved lipophilicity vs. unsubstituted analogs) .
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) and correlate results with partition coefficients (logP) .
Q. What advanced techniques address challenges in scaling up this compound synthesis?
- Methodological Answer :
- Process optimization : Replace hazardous reagents (e.g., NaCNBH₃) with safer alternatives (e.g., NaBH₄) and optimize solvent systems (e.g., ethanol/water mixtures) for greener synthesis .
- Quality control : Implement inline FTIR or HPLC monitoring to track intermediate formation and purity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to account for variability in biological assays involving this compound?
- Methodological Answer :
- Use factorial design (e.g., 2³ factorial) to test concentration, incubation time, and solvent effects.
- Include positive/negative controls (e.g., nitisinone for tyrosine inhibition studies) and validate assays with ≥3 independent replicates .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (R² ≥ 0.95).
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals and assess significance via ANOVA with post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
